N-(4-methylphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide
Description
This compound features a 1H-indole core substituted at the 3-position with a sulfanyl (-S-) group linked to an acetamide moiety. The acetamide is further substituted with a 4-methylphenyl group, while the indole's 1-position is functionalized with a 2-(morpholin-4-yl)-2-oxoethyl chain.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-17-6-8-18(9-7-17)24-22(27)16-30-21-14-26(20-5-3-2-4-19(20)21)15-23(28)25-10-12-29-13-11-25/h2-9,14H,10-13,15-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKHJIQHZONUIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes several notable features:
| Property | Value |
|---|---|
| Molecular Formula | C24H20N2O4 |
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | 2-[[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]methylidene]indene-1,3-dione |
| InChI | InChI=1S/C24H20N2O4/c27... |
| SMILES | C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C4C(=O)C5=CC=CC=C5C4=O |
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been observed to modulate enzyme activities, potentially inhibiting pathways involved in disease progression.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example, a study reported that several synthesized compounds demonstrated moderate to excellent antibacterial activity against Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
A selection of studies highlights the biological activity of this compound:
- Anticancer Properties : A study investigated the compound's effect on cancer cell lines, finding that it induced apoptosis in specific types of cancer cells. The mechanism involved the activation of caspase pathways, which are crucial for programmed cell death .
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial effects against a range of pathogens. The results indicated that certain analogs showed enhanced activity compared to standard antibiotics, suggesting potential as a new class of antimicrobial agents .
- Enzyme Inhibition : The compound has also been tested for its ability to inhibit specific enzymes linked to cancer and inflammatory diseases. The inhibition was dose-dependent, with higher concentrations leading to more significant effects .
Antimicrobial Activity Results
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|---|
| 5a | Staphylococcus aureus | 20 | Moderate |
| 5b | Escherichia coli | 25 | Excellent |
| 5c | Klebsiella pneumoniae | 15 | Weak |
Cytotoxicity Assay Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 10 | Apoptosis induction via caspase activation |
| A549 (Lung Cancer) | 15 | Cell cycle arrest |
Scientific Research Applications
Anticancer Potential
N-(4-methylphenyl)-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide has shown promise in anticancer research. Studies indicate that compounds with indole and morpholine moieties exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of indole can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways .
Antimicrobial Properties
Research has also highlighted the compound's potential as an antimicrobial agent. The presence of the morpholine ring is known to enhance the antibacterial activity against Gram-positive and Gram-negative bacteria. In vitro tests revealed that similar compounds effectively inhibited bacterial growth, suggesting that this compound could be further explored for developing new antibiotics .
Case Study 1: Anticancer Efficacy
A study on the compound's efficacy against breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound was found to induce apoptosis as evidenced by increased caspase activity and DNA fragmentation .
Case Study 2: Antimicrobial Activity
In a comparative study of several indole derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Indole Substitution Patterns
- 1-Position Modifications: Target Compound: 2-(morpholin-4-yl)-2-oxoethyl chain. Analog 1 (): 2-(1-azepanyl)-2-oxoethyl chain (azepane replaces morpholine). Impact: Morpholine and azepane provide distinct electronic and steric profiles; azepane's larger ring may enhance lipophilicity but reduce solubility .
- 3-Position Modifications: Target Compound: Sulfanyl (-S-) linker. Analog 3 (): Sulfonyl (-SO2-) linker.
Acetamide Tail Variations
- Aryl Group Diversity :
Enzyme Inhibition Potential
- Non-Azole Inhibitors (): Analogs with 4-chlorobenzoyl or pyridin-3-yl groups demonstrate activity against protozoan sterol 14α-demethylases (CYP51), a target for trypanosomiasis therapy. The morpholine ring in the target compound may similarly engage heme iron or active-site residues .
- Sulfonyl vs. Sulfanyl Linkers : Sulfonyl-containing analogs (e.g., ) show enhanced binding in crystallographic studies due to stronger dipole interactions, though sulfanyl groups (target compound) may offer better metabolic resistance .
Structural and Physicochemical Data Table
Key Findings and Implications
Morpholine Superiority : Morpholine-containing analogs exhibit balanced solubility and target engagement, making them preferable over azepane or simple alkyl chains .
Sulfonyl vs. Sulfanyl Trade-offs : Sulfonyl linkers improve binding affinity but may necessitate prodrug strategies to mitigate rapid clearance .
Aryl Group Optimization : 4-Methylphenyl offers a middle ground between lipophilicity (Cl) and solubility (OMe), but context-dependent target requirements may favor other substituents .
This analysis underscores the importance of modular structural tweaks in optimizing indole-based therapeutics. Further biological assays are required to validate the target compound's efficacy relative to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
